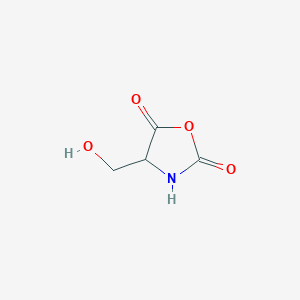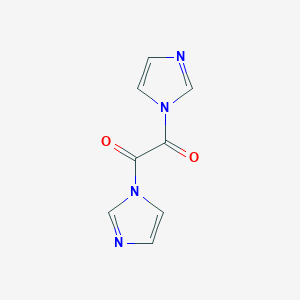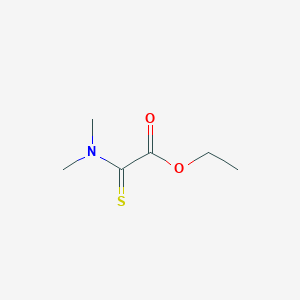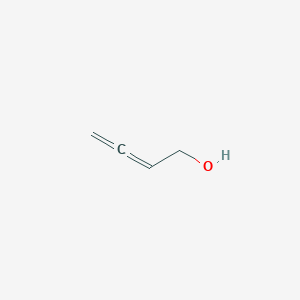
5,5'-Dibromo-2,2'-bipiridina
Descripción general
Descripción
La dicloro fluoresceína es un colorante orgánico que pertenece a la familia de la fluoresceína, caracterizado por la sustitución de átomos de cloro en las posiciones 2 y 7. Se utiliza ampliamente como indicador en varios métodos analíticos, particularmente en la argentometría mediante el método de Fajans. El compuesto es conocido por su capacidad de cambiar de color de incoloro a rosa pálido al alcanzar el punto de equivalencia en reacciones de titulación .
Aplicaciones Científicas De Investigación
La dicloro fluoresceína tiene una amplia gama de aplicaciones en la investigación científica, entre ellas:
Química: Se utiliza como indicador en métodos de titulación y como sonda fluorescente en diversos ensayos químicos.
Biología: Se emplea en ensayos celulares para medir las especies reactivas de oxígeno y el estrés oxidativo.
Medicina: Se utiliza en ensayos de diagnóstico y técnicas de imagen para detectar cambios celulares y marcadores de enfermedad.
Industria: Se aplica en la fabricación de células solares sensibilizadas con colorante y como componente en colorantes fluorescentes para diversas aplicaciones industriales
Mecanismo De Acción
La dicloro fluoresceína ejerce sus efectos a través de su capacidad de fluorescer al oxidarse. El compuesto es inicialmente no fluorescente, pero se vuelve altamente fluorescente cuando se oxida por especies reactivas de oxígeno. Esta propiedad lo convierte en una excelente sonda para detectar el estrés oxidativo y medir la presencia de especies reactivas de oxígeno en sistemas biológicos. Los objetivos moleculares incluyen componentes celulares que generan o interactúan con especies reactivas de oxígeno, como las mitocondrias y las enzimas peroxidasas .
Compuestos similares:
Fluoresceína: El compuesto padre de la dicloro fluoresceína, utilizado en aplicaciones similares pero que carece de las sustituciones de cloro.
Carboxifluoresceína: Un derivado con grupos carboxilo, utilizado para la detección de pH en entornos más ácidos.
Diacetato de dicloro fluoresceína: Un derivado utilizado en ensayos celulares para detectar especies reactivas de oxígeno.
Singularidad: La dicloro fluoresceína es única debido a sus sustituciones de cloro, que mejoran sus propiedades fluorescentes y la hacen más adecuada para aplicaciones analíticas y biológicas específicas en comparación con su compuesto padre, la fluoresceína .
Análisis Bioquímico
Biochemical Properties
5,5’-Dibromo-2,2’-bipyridine has excellent coordination properties, making it a versatile building block for the synthesis of functional materials .
Cellular Effects
The effects of 5,5’-Dibromo-2,2’-bipyridine on cells and cellular processes are complex and multifaceted. It can influence cell function in various ways, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5,5’-Dibromo-2,2’-bipyridine exerts its effects through a variety of mechanisms. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’-Dibromo-2,2’-bipyridine can change over time. This may include changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 5,5’-Dibromo-2,2’-bipyridine can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
5,5’-Dibromo-2,2’-bipyridine may be involved in various metabolic pathways, interacting with enzymes or cofactors . It could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
5,5’-Dibromo-2,2’-bipyridine can be transported and distributed within cells and tissues . This could involve interaction with transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 5,5’-Dibromo-2,2’-bipyridine and its effects on activity or function are complex and multifaceted . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La dicloro fluoresceína se sintetiza mediante la reacción de la fluoresceína con gas cloro. El proceso implica la cloración de la fluoresceína en presencia de un disolvente adecuado, como el ácido acético, en condiciones de temperatura controlada. La reacción suele proceder de la siguiente manera: [ \text{Fluoresceína} + \text{Cloro} \rightarrow \text{Dicloro fluoresceína} ]
Métodos de producción industrial: En entornos industriales, la producción de dicloro fluoresceína implica reactores de cloración a gran escala donde la fluoresceína se expone al gas cloro en condiciones optimizadas para garantizar un alto rendimiento y pureza. La reacción se monitoriza y controla para evitar la sobrecloración y lograr la calidad del producto deseada .
Análisis De Reacciones Químicas
Tipos de reacciones: La dicloro fluoresceína experimenta diversas reacciones químicas, entre ellas:
Oxidación: La dicloro fluoresceína puede oxidarse para formar diacetato de dicloro fluoresceína, un compuesto fluorescente utilizado en ensayos celulares.
Reducción: El compuesto se puede reducir a su forma no fluorescente, dicloro fluorescina, que se utiliza como sonda para detectar especies reactivas de oxígeno.
Sustitución: La dicloro fluoresceína puede participar en reacciones de sustitución donde los átomos de cloro son reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno (H₂O₂) en presencia de una enzima peroxidasa.
Reducción: Agentes reductores como el borohidruro de sodio (NaBH₄).
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Principales productos formados:
Oxidación: Diacetato de dicloro fluoresceína.
Reducción: Dicloro fluorescina.
Sustitución: Diversos derivados de fluoresceína sustituidos
Comparación Con Compuestos Similares
Fluorescein: The parent compound of dichlorofluorescein, used in similar applications but lacks the chlorine substitutions.
Carboxyfluorescein: A derivative with carboxyl groups, used for pH detection in more acidic environments.
Dichlorofluorescein diacetate: A derivative used in cellular assays for detecting reactive oxygen species.
Uniqueness: Dichlorofluorescein is unique due to its chlorine substitutions, which enhance its fluorescent properties and make it more suitable for specific analytical and biological applications compared to its parent compound, fluorescein .
Propiedades
IUPAC Name |
5-bromo-2-(5-bromopyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2/c11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWPRPLNUUMYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447824 | |
| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-18-7 | |
| Record name | 5,5'-DIBROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5'-Dibromo-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5,5'-Dibromo-2,2'-bipyridine (also referred to as dbbpy in some papers) is an organic compound with the molecular formula C10H6Br2N2. [] Its molecular weight is 314.0 g/mol. [] The molecule exhibits an anti coplanar conformation of the bipyridine moiety. [] Spectroscopic data such as 1H NMR, IR, and UV-Vis are commonly used to characterize synthesized compounds incorporating 5,5'-Dibromo-2,2'-bipyridine. [, , , , , , ]
ANone: Several synthetic routes exist:
- Stille Coupling: This method uses 2,5-dibromopyridine and hexamethylditin in the presence of a palladium catalyst like [Pd(PPh3)4]. [] Another approach couples 2,5-dibromopyridine with 5-bromo-2-trialkylstannylpyridines using palladium catalysts. []
- Reductive Symmetric Coupling: This method utilizes hexa-n-butyldistannane to couple 2,5-dibromopyridine. []
- Palladium-Catalyzed Dimerization: 5,5'-Dibromo-2,2'-bipyridine can be unexpectedly obtained as a byproduct in the Heck reaction of 2,5-dibromopyridine with alkenes, likely through a palladium-catalyzed dimerization pathway. []
ANone: 5,5'-Dibromo-2,2'-bipyridine is primarily used as a versatile building block in organic synthesis, particularly for:
- Ligand Synthesis: It serves as a precursor for various bidentate N-donor ligands used in coordination chemistry. These ligands are often employed in the synthesis of metal complexes with applications in catalysis, photochemistry, and materials science. [, , , , , , , ]
- Polymer Synthesis: The bromine atoms provide handles for further functionalization via cross-coupling reactions, such as the Suzuki and Sonogashira couplings, enabling the incorporation of the bipyridine unit into polymers. These polymers find applications in materials science, including light-emitting materials and porous polymers for CO2 capture. [, , , , ]
- Molecular Rod Synthesis: Its rigid structure makes it a suitable building block for constructing molecular rods, which are of interest in supramolecular chemistry and nanotechnology. []
ANone: Metal complexes incorporating ligands derived from 5,5'-Dibromo-2,2'-bipyridine demonstrate catalytic activity in various reactions, including:
- Epoxidation: Dioxomolybdenum(VI) complexes with 5,5'-Dibromo-2,2'-bipyridine and other substituted bipyridine ligands exhibit high activity and selectivity in the epoxidation of cyclooctene using tert-butyl hydroperoxide as the oxidant. []
- CO2 Fixation: Porous hybrid polymers incorporating 5,5'-Dibromo-2,2'-bipyridine and coordinated ZnBr2 show enhanced heterogeneous catalytic activity in the cycloaddition of CO2 with epoxides, producing cyclic carbonates under mild, co-catalyst-free conditions. []
ANone: The structure of 5,5'-Dibromo-2,2'-bipyridine significantly impacts its reactivity and the properties of its derivatives:
- Bromine Substituents: The bromine atoms at the 5 and 5' positions are susceptible to various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. [, , , , , , , ]
- Bipyridine Core: The bipyridine core acts as a strong chelating ligand for various metal ions, influencing the electronic properties and reactivity of the resulting metal complexes. The nature of the substituents on the bipyridine ring can further modulate these properties, affecting the complex's catalytic activity, redox potential, and photophysical behavior. [, , , , , , , ]
- Planar Conformation: The planar conformation of the bipyridine unit contributes to the rigidity of 5,5'-Dibromo-2,2'-bipyridine and its derivatives. This rigidity can impact the packing of molecules in the solid state and influence the morphology of polymers incorporating this unit. []
ANone: Computational chemistry plays a crucial role in studying 5,5'-Dibromo-2,2'-bipyridine and its derivatives:
- DFT Calculations: Density Functional Theory calculations help understand the electronic structure, stability, and reactivity of metal complexes with 5,5'-Dibromo-2,2'-bipyridine-derived ligands. These calculations can provide insights into the catalytic mechanisms and predict the properties of new complexes. []
ANone: A variety of analytical methods are employed for the characterization of 5,5'-Dibromo-2,2'-bipyridine and its derivatives:
- Spectroscopy: 1H NMR, IR, and UV-Vis spectroscopy are commonly used to confirm the structure and investigate the electronic properties of synthesized compounds. [, , , , , , ]
- X-ray Crystallography: This technique provides detailed information about the solid-state structure of 5,5'-Dibromo-2,2'-bipyridine and its derivatives, including bond lengths, angles, and molecular packing. [, , ]
- Electrochemistry: Cyclic voltammetry helps study the redox behavior of metal complexes containing 5,5'-Dibromo-2,2'-bipyridine-derived ligands, providing information about their electrochemical properties and potential applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B102445.png)













